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Compound of Interest

Compound Name: 1-Methylallyl acetate

Cat. No.: B1583195

Abstract

This technical guide provides a comprehensive overview of but-3-en-2-yl acetate, a versatile
C6 ester that serves as a valuable building block in modern organic synthesis. Known for its
role as a key substrate in palladium-catalyzed allylic substitution reactions, this compound is of
significant interest to researchers in synthetic chemistry and drug development. This document
details its nomenclature, physicochemical and spectroscopic properties, established synthesis
protocols, and core applications, with a particular focus on the mechanistic underpinnings of its
reactivity. The aim is to furnish researchers, scientists, and drug development professionals
with a thorough and practical resource for the effective utilization of this reagent.

Chemical Identity and Nomenclature

But-3-en-2-yl acetate is a chiral unsaturated ester. The International Union of Pure and Applied
Chemistry (IUPAC) has assigned it the systematic name but-3-en-2-yl acetate.[1] Due to its
structural features, it is also commonly referred to by a variety of synonyms in the chemical
literature and commercial catalogs. Understanding these alternative names is crucial for
exhaustive literature searches and procurement.

Table 1: Nomenclature and Identifiers
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Identifier Value Source(s)
IUPAC Name but-3-en-2-yl acetate [1]

CAS Number 6737-11-7 [1]
Molecular Formula CeH1002 [2]
Molecular Weight 114.14 g/mol [1112]

Common Synonyms

1-Methylallyl acetate, 3-Buten-
2-yl acetate, Acetic acid 3-
buten-2-yl ester, 1-Methyl-2-

propenyl acetate, 3-Acetoxy-1-

butene

LYWCPTCPTWCZSZ-
InChl Key

UHFFFAOYSA-N
SMILES CC(C=C)OC(=0)C

[2]

Physicochemical Properties

But-3-en-2-yl acetate is a colorless, highly flammable liquid.[3] A summary of its key physical

and chemical properties is provided in Table 2, offering essential data for experimental design

and safety assessments.

Table 2: Physicochemical Properties

© 2025 BenchChem. All rights reserved. 2/11

Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/1-Methylallyl-acetate
https://pubchem.ncbi.nlm.nih.gov/compound/1-Methylallyl-acetate
https://www.chemscene.com/product/6737-11-7.html
https://pubchem.ncbi.nlm.nih.gov/compound/1-Methylallyl-acetate
https://www.chemscene.com/product/6737-11-7.html
https://www.chemscene.com/product/6737-11-7.html
https://www.organic-chemistry.org/namedreactions/tsuji-trost-reaction.shtm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583195?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Source(s)

Colorless to almost colorless

Appearance clear liquid

Boiling Point 112 °C

Density 0.9 g/cm3

Flash Point 29.4°C

Refractive Index 1.409

Storage Temperature 2-8 °C

LogP 1.124 [2]
Topological Polar Surface Area  26.3 A2 [2]

Synthesis of but-3-en-2-yl acetate

The most direct and common laboratory synthesis of but-3-en-2-yl acetate involves the
esterification of its corresponding alcohol, 3-buten-2-ol. This method provides a reliable route to

the target compound.

Synthesis via Esterification of 3-Buten-2-ol

This procedure involves the reaction of 3-buten-2-ol with an acetylating agent, such as acetic
anhydride or acetyl chloride, typically in the presence of a base or an acid catalyst. The use of
a non-nucleophilic base like pyridine is common when using acetyl chloride to scavenge the
HCI byproduct.
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Caption: Synthesis of but-3-en-2-yl acetate via esterification.

Detailed Experimental Protocol

Materials:

e 3-Buten-2-ol (1.0 eq)

o Acetic Anhydride (1.2 eq)

e Pyridine (1.5 eq)

e Dichloromethane (DCM)

e 1 M Hydrochloric Acid (HCI)

e Saturated Sodium Bicarbonate (NaHCOs3) solution
 Brine (saturated NaCl solution)

e Anhydrous Magnesium Sulfate (MgSOa)
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Procedure:

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add
3-buten-2-ol and dichloromethane.

Cool the solution to 0 °C using an ice bath.
Slowly add pyridine, followed by the dropwise addition of acetic anhydride.

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by slowly adding 1 M HCI.

Transfer the mixture to a separatory funnel and extract the aqueous layer with
dichloromethane.

Wash the combined organic layers sequentially with 1 M HCI, saturated NaHCOs solution,
and brine.

Dry the organic layer over anhydrous MgSOa, filter, and concentrate under reduced
pressure.

The crude product can be purified by fractional distillation to yield pure but-3-en-2-yl acetate.

Chemical Reactivity and Applications in Synthesis

The synthetic utility of but-3-en-2-yl acetate is primarily centered on its identity as an allylic

acetate, making it an excellent electrophile in palladium-catalyzed allylic substitution reactions,

most notably the Tsuji-Trost reaction.

The Tsuji-Trost Reaction (Palladium-Catalyzed Allylic
Alkylation)

The Tsuji-Trost reaction is a powerful C-C, C-N, and C-O bond-forming reaction that involves

the palladium-catalyzed substitution of an allylic leaving group with a nucleophile.[3][4][5] But-

3-en-2-yl acetate serves as a classic substrate, where the acetate is the leaving group.
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Mechanism: The catalytic cycle of the Tsuji-Trost reaction is well-established and proceeds

through several key steps:[3][4][6]

Coordination: A Pd(0) catalyst coordinates to the double bond of but-3-en-2-yl acetate.

Oxidative Addition: The Pd(0) undergoes oxidative addition into the carbon-oxygen bond of
the allylic acetate, leading to the expulsion of the acetate leaving group and the formation of
a cationic (n3-allyl)Pd(Il) complex. This step typically occurs with inversion of stereochemistry
at the carbon center.

Nucleophilic Attack: A nucleophile (often a "soft" nucleophile like a malonate enolate) attacks
one of the terminal carbons of the Tt-allyl ligand. For unsymmetrical substrates like but-3-en-
2-yl acetate, the attack generally occurs at the less sterically hindered carbon.[3][6]

Reductive Elimination: This step regenerates the Pd(0) catalyst and forms the final product
with the new bond.

Pd(0) Catalyst +
but-3-en-2-yl acetate

Coordination

n2-tt-allyl Pd(0) Complex Mg gl

(e.g., Malonate)

Oxidative Addition
(- Acetate)
A4 v
(n3-allyl)Pd(ll) Complex
(Cationic)

Catalyst Regeneration

N

Nucleophilic Attac
Y

Product + Pd(0)
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Caption: Catalytic cycle of the Tsuji-Trost reaction.

Causality in Experimental Design

The choice of ligand, solvent, and nucleophile is critical for controlling the regioselectivity and
stereoselectivity of the Tsuji-Trost reaction.[7]

e Ligands: Phosphine ligands are commonly used to stabilize the palladium catalyst and
influence its reactivity.[4] The steric and electronic properties of the ligand can direct the
nucleophilic attack to a specific terminus of the 1t-allyl complex.

» Nucleophiles: "Soft" nucleophiles (those with a pKa < 25 for their conjugate acid) typically
attack the allyl moiety directly.[3] In contrast, "hard" nucleophiles may coordinate to the metal
center first, followed by reductive elimination.[3]

o Regioselectivity: With 1-substituted allylic acetates like but-3-en-2-yl acetate, nucleophilic
attack generally occurs at the unsubstituted terminus (the '1' position of the butenyl system),
leading to the linear product. This is due to steric hindrance at the substituted '3' position.

Representative Experimental Protocol: Alkylation with
Dimethyl Malonate

Materials:

but-3-en-2-yl acetate (1.0 eq)

Dimethyl malonate (1.2 eq)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] (0.05 eq)

Potassium tert-butoxide (t-BuOK) (1.1 eq)

Anhydrous Tetrahydrofuran (THF)

Procedure:
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 In a flame-dried flask under an inert atmosphere, dissolve dimethyl malonate in anhydrous
THF.

e Cool the solution to 0 °C and add t-BuOK portion-wise to generate the enolate. Stir for 20-30
minutes at this temperature.

« To this solution, add Pd(PPhs)a, followed by a solution of but-3-en-2-yl acetate in anhydrous
THF, added dropwise.

» Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
e Quench the reaction with saturated aqueous ammonium chloride (NH4Cl) solution.
o Extract the aqueous layer with ethyl acetate.

e Wash the combined organic layers with brine, dry over anhydrous MgSOa, filter, and
concentrate under reduced pressure.

 Purify the crude product by flash column chromatography on silica gel.

Spectroscopic Characterization

The structure of but-3-en-2-yl acetate can be unequivocally confirmed through a combination of
spectroscopic techniques. Representative data is compiled below.

Table 3: TH NMR Spectroscopic Data (CDCls)
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Chemical Shift (3)

Multiplicity Integration Assignment
ppm
~5.80 ddd 1H H-3
~5.25 d 1H H-4a (trans)
~5.15 d 1H H-4b (cis)
~5.30 m 1H H-2
~2.05 S 3H Acetyl CHs
~1.25 d 3H C2-CHs

Table 4: 13C NMR Spectroscopic Data (CDCIs)

Chemical Shift (8) ppm Assighment
~170.0 C=0

~138.0 C-3

~115.0 C-4

~72.0 C-2

~21.0 Acetyl CHs
~20.0 C2-CHs

IR Spectroscopy: Key absorptions include a strong C=0 stretch around 1740 cm~%, a C-O
stretch around 1240 cm~1, and C=C stretching and =C-H bending vibrations characteristic of
the vinyl group.

Mass Spectrometry (El): The mass spectrum will show a molecular ion peak (M+*) at m/z = 114,
along with characteristic fragmentation patterns.

Safety and Handling
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But-3-en-2-yl acetate is a highly flammable liquid and vapor.[3] It is also harmful if swallowed.
Appropriate safety precautions must be taken during its handling and use.

o Personal Protective Equipment (PPE): Wear safety goggles, flame-retardant clothing, and
chemical-resistant gloves.

» Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Keep away
from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take
precautionary measures against static discharge.

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

» Disposal: Dispose of contents and container to an approved waste disposal plant in
accordance with local regulations.

Conclusion

But-3-en-2-yl acetate is a readily accessible and highly useful synthetic intermediate. Its
primary value lies in its application as an electrophile in palladium-catalyzed allylic substitution
reactions, providing a reliable method for the formation of new carbon-carbon and carbon-
heteroatom bonds. A thorough understanding of its properties, synthesis, and reactivity,
particularly the mechanistic nuances of the Tsuji-Trost reaction, enables chemists to
strategically incorporate this building block into complex synthetic routes for natural products
and pharmaceutical agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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